2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C19H23N3O4S and a molecular weight of 389.47 g/mol . This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-6-5-9-17(18)20-19(23)15-21-11-13-22(14-12-21)27(24,25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULQVRQUONZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 1-(2-methoxyphenyl)piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Chemical Reactions Analysis
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Biological Studies: The compound is used in biological assays to investigate its binding affinity and pharmacokinetic properties.
Industrial Applications: It is utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the activation of these receptors by endogenous catecholamines like noradrenaline and epinephrine. This blockade results in the relaxation of smooth muscles in blood vessels, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is structurally similar to other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their binding affinities and pharmacokinetic profiles. For example:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used for the treatment of benign prostatic hyperplasia.
Urapidil: Employed as an antihypertensive agent.
The uniqueness of this compound lies in its specific binding affinity and potential therapeutic applications in various neurological and cardiovascular conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
